molecular formula C7H9ClO B107436 1-Cyclohexenecarbonyl chloride CAS No. 36278-22-5

1-Cyclohexenecarbonyl chloride

Cat. No. B107436
CAS RN: 36278-22-5
M. Wt: 144.6 g/mol
InChI Key: OXARPLABDJXAQJ-UHFFFAOYSA-N
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Description

1-Cyclohexenecarbonyl chloride is a chemical compound that can be derived from cyclohexene, a six-membered ring with one double bond. It is an intermediate that can be used in various chemical reactions to synthesize other compounds, including those with potential pharmacological activities.

Synthesis Analysis

The synthesis of derivatives of cyclohexene, such as 1-cyclohexenecarbonyl chloride, can be achieved through various methods. For instance, the palladium-catalyzed arylboration of 1,4-cyclohexadienes is a method that allows for the creation of functionalized 1,3-disubstituted cyclohexanes, which could be further modified to produce 1-cyclohexenecarbonyl chloride . Additionally, the reaction of chromyl chloride with cyclohexene can lead to the formation of α-chloro carbonyl compounds, which may be relevant to the synthesis of 1-cyclohexenecarbonyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to 1-cyclohexenecarbonyl chloride can be complex. For example, the structure of a cadmium chloride complex with a cyclohexyl moiety has been determined by single crystal X-ray methods, indicating that cyclohexyl derivatives can form stable complexes with metals . The structure of 2-(cyclohexa-1,4-dienyl)-2-(4-methoxyphenyl)-N,N-dimethylethanaminium chloride shows that the cyclohexadiene ring can be almost planar and form dihedral angles with other parts of the molecule .

Chemical Reactions Analysis

1-Cyclohexenecarbonyl chloride can undergo various chemical reactions. For example, cyclohexene can react with carbon disulfide in the presence of a catalyst to form cyclic thiocarbonates . Additionally, cyclohexene can be involved in the formation of unusual metallocyclic compounds, as seen in the inadvertent synthesis of a compound with cyclohexa-1,4-diene and dimethylarsenic groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexenecarbonyl chloride would be influenced by its functional groups. The presence of the carbonyl and chloride groups would affect its reactivity, boiling point, solubility, and other physical properties. While the papers provided do not directly discuss the properties of 1-cyclohexenecarbonyl chloride, they do provide insights into the properties of related cyclohexene derivatives. For instance, the reactivity of cyclohexene with chromyl chloride suggests that the double bond in cyclohexene is reactive towards electrophilic chlorination .

Scientific Research Applications

Copolymerization with Carbon Dioxide 1-Cyclohexenecarbonyl chloride, closely related to cyclohexene oxide, is used in polymerization reactions. For example, cyclohexene oxide has been copolymerized with carbon dioxide to produce aliphatic polycarbonates, using supercritical carbon dioxide both as a solvent and reactant. A specific CO2-soluble catalyst, chromium porphyrin, was utilized, yielding copolymers predominantly consisting of carbonate linkages, demonstrating high efficiency in the polymerization process (Mang et al., 2000).

Catalyzed Friedel-Crafts Acylation The acylation of cyclohexene derivatives with acyl chlorides, closely related to 1-Cyclohexenecarbonyl chloride, has been investigated using metal cation-exchanged montmorillonite catalysts. These catalysts proved to be recyclable, indicating their potential for sustainable and cost-effective applications in chemical synthesis (Nishimura et al., 2004).

Palladium-Catalyzed Synthesis Palladium-catalyzed reactions involving cyclohexene derivatives have been explored for the synthesis of bioactive molecules and natural products. The selective arylboration of unconjugated dienes facilitated the efficient synthesis of 1,3-disubstituted cyclohexanes, highlighting the versatile applications of cyclohexene derivatives in drug molecule synthesis (Pang et al., 2019).

Safety And Hazards

1-Cyclohexenecarbonyl chloride is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

cyclohexene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXARPLABDJXAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189821
Record name 1-Cyclohexenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexenecarbonyl chloride

CAS RN

36278-22-5
Record name 1-Cyclohexenecarbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NJ Leonard, RA Swaringen Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
… Acylation of adenine with 1-cyclohexenecarbonyl chloride resulted in 6a,7,8,9,10,10a, 11,12-octahydro-ll-oxo-3H-quinazoiino[2,1-f]purin-6-ium chloride (29), a “6-keto steroid” type. The …
Number of citations: 5 pubs.acs.org
PR Jones, JG Shelnut - The Journal of Organic Chemistry, 1979 - ACS Publications
… Dauben and Gollete3 observed the same peculiar behavior when “m-anisyl” cadmium reagent was allowed to react with 1 -cyclohexenecarbonyl chloride, acetyl chloride, d-(carbo…
Number of citations: 10 pubs.acs.org
T Kochi, A Tazawa, K Honda, F Kakiuchi - Chemistry Letters, 2011 - journal.csj.jp
… The acylation with 1-cyclohexenecarbonyl chloride (2h) also provided product 3h in 33% yield (Entry 8). To our knowledge, only one example of direct introduction of alkenoyl groups …
Number of citations: 37 www.journal.csj.jp
MD Brewer, MN Burgess, RJJ Dorgan… - Journal of medicinal …, 1989 - ACS Publications
A series of l, 2, 3, 4, 6, 7, 8, 12b-octahydropyrazino [2, lo][2] benzazepine derivatives was prepared and the cestocidal activity of the compounds evaluated in an in vitro …
Number of citations: 28 pubs.acs.org
A Waechtler, B Cezanne, D Maillard, R Sun… - …, 2023 - Wiley Online Library
… They found that 1-cyclohexenecarbonyl chloride (R1= 1-cyclohexenyl) works with good yield comparable to R1= Ph[25], which might support our view of steric hindrance. In the …
T Tsuji, M Ohkita, T Konno… - Journal of the American …, 1997 - ACS Publications
… A convenient synthesis of 4,5,6,7-tetrahydro-1-indanone via the SnCl 4 -catalyzed condensation of 1-cyclohexenecarbonyl chloride with trimethylvinylsilane has been reported by …
Number of citations: 50 pubs.acs.org
ROYA SWARINGEN JR - 1969 - search.proquest.com
… The reaction of adenine (77) with 1-cyclohexenecarbonyl chloride 715 in pyridine resulted in 3,6a,7,8,9,10,10a,ll-octahydro-ll-oxoquinazolino[2,li]purin-6-ium chloride (79), a "6-…
Number of citations: 2 search.proquest.com
F Kakiuchi, T Kochi, S Murai - Synlett, 2014 - thieme-connect.com
… [19b] Alkenoyl groups can also be introduced to the benzene rings of the arylpyridines using tigloyl chloride (62b) and 1-cyclohexenecarbonyl chloride (62c). …
Number of citations: 87 www.thieme-connect.com
JJ Looker - 1961 - search.proquest.com
… The ketone was obtained more conveniently in large quantities by the acylation of durene with 1-cyclohexenecarbonyl chloride prepared from cyclohexanone. …
Number of citations: 0 search.proquest.com
EJ Roh, D Kim, CO Lee, SU Choi, CE Song - Bioorganic & medicinal …, 2002 - Elsevier
… 6i, cyclopentanecarbonyl chloride for 6j, 1-cyclopentenecarbonyl chloride for 6k, trans-2-hexenoyl chloride for 6l, cyclohexanecarbonyl chloride for 6m, 1-cyclohexenecarbonyl chloride …
Number of citations: 26 www.sciencedirect.com

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